molecular formula C8H9ClO3S B13606708 Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate

Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate

Cat. No.: B13606708
M. Wt: 220.67 g/mol
InChI Key: MYBZYHXNIXBFGW-UHFFFAOYSA-N
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Description

Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate typically involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol (MeOH) . This one-pot reaction yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates in moderate to high yields.

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve the use of catalytic systems, such as nickel and palladium-based catalysts, to achieve high yields and selectivity . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate is unique due to the presence of both a chlorine atom and a hydroxyl group on the thiophene ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate, a compound with the CAS number 1510195-55-7, has garnered attention in recent years due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial and anticancer properties, while also summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₉H₈ClO₃S
  • Molecular Weight : 219.67 g/mol

Its structure includes a chlorothiophene ring, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various Gram-positive bacteria and fungi. The compound has shown promising results in inhibiting multidrug-resistant pathogens.

Case Study: Antimicrobial Efficacy

A study conducted on the compound revealed its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method.

Pathogen MIC (µg/mL)
Methicillin-resistant S. aureus64
New Delhi carbapenemase-producing A. baumannii128
Candida auris32

These results suggest that the compound could serve as a lead candidate for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated anticancer activity in various cell lines.

Research Findings

In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines, particularly in lung cancer models such as A549 cells. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC₅₀ (µM) Mechanism of Action
A549 (Lung Cancer)15Apoptosis induction
HeLa (Cervical Cancer)20Cell cycle arrest

These findings underscore the potential of this compound as a candidate for further development in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Research indicates that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Properties

Molecular Formula

C8H9ClO3S

Molecular Weight

220.67 g/mol

IUPAC Name

methyl 3-(5-chlorothiophen-2-yl)-2-hydroxypropanoate

InChI

InChI=1S/C8H9ClO3S/c1-12-8(11)6(10)4-5-2-3-7(9)13-5/h2-3,6,10H,4H2,1H3

InChI Key

MYBZYHXNIXBFGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(S1)Cl)O

Origin of Product

United States

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